Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate
Overview
Description
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is an organic compound with the molecular formula C17H23ClO3. This compound is characterized by the presence of a chlorophenoxy group attached to an octanoate ester, which includes a methylene group. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and pharmaceuticals.
Mechanism of Action
Target of Action
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate is a type of phenoxy herbicide . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of these herbicides are broad-leaf plants .
Mode of Action
When sprayed on broad-leaf plants, phenoxy herbicides induce rapid, uncontrolled growth . This rapid growth eventually leads to the death of the plant . This mode of action is selective, affecting broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The biochemical pathways affected by phenoxy herbicides involve the disruption of normal plant growth processes . By mimicking the plant hormone IAA, these herbicides interfere with the plant’s hormonal balance, leading to uncontrolled growth and eventually death .
Pharmacokinetics
It is known that the compound is highly gi absorbent and bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor . The compound’s lipophilicity is indicated by a Log Po/w (iLOGP) of 2.99 .
Result of Action
The result of the action of this compound is the death of broad-leaf plants . By mimicking IAA, the compound induces rapid, uncontrolled growth in these plants, which eventually leads to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C . It is also recommended to avoid release to the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate typically involves the esterification of 8-(4-chlorophenoxy)-2-methylen-octanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove excess ethanol and other by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chlorophenoxy group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide, leading to the formation of phenolic derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Phenolic derivatives.
Scientific Research Applications
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of agrochemicals and other industrial products.
Comparison with Similar Compounds
Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate can be compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.
Cyhalofop-butyl: Another phenoxy derivative used as a herbicide, known for its selective action against grass weeds.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylene group and ester linkage differentiate it from other phenoxy derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 8-(4-chlorophenoxy)-2-methylideneoctanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO3/c1-3-20-17(19)14(2)8-6-4-5-7-13-21-16-11-9-15(18)10-12-16/h9-12H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSKXSWREKTACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)CCCCCCOC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404411 | |
Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82258-37-5 | |
Record name | Ethyl 8-(4-chlorophenoxy)-2-methyleneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82258-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(4-Chlorophenoxy)-2-methylen-octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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